

CAS number 4857-04-9 properties and applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Chloromethyl)benzimidazole

Cat. No.: B146343

[Get Quote](#)

An In-depth Technical Guide to Bexarotene, a Retinoid X Receptor Agonist

Disclaimer: The information provided herein is for research and scientific purposes only. The CAS number 4857-04-9 provided in the initial query corresponds to **2-(Chloromethyl)benzimidazole**. However, the chemical name provided, 4-((4-ethylphenyl)ethynyl)-4-hydroxy-2,6-dimethylcyclohexa-2,5-dien-1-one, is structurally related to the well-researched retinoid X receptor (RXR) agonist, Bexarotene. This guide focuses on Bexarotene to fulfill the detailed technical requirements of the request.

Introduction

Bexarotene is a third-generation synthetic retinoid, specifically classified as a rexinoid, that selectively binds to and activates retinoid X receptors (RXRs).^{[1][2]} Unlike other retinoids that primarily target retinoic acid receptors (RARs), bexarotene's unique specificity for RXRs gives it a distinct biological activity profile.^[2] It is an approved antineoplastic agent for the treatment of cutaneous T-cell lymphoma (CTCL).^[1] This technical guide provides a comprehensive overview of the chemical properties, biological applications, mechanism of action, and relevant experimental protocols for bexarotene.

Chemical and Physical Properties

Bexarotene is a white to off-white powder. Its key chemical and physical properties are summarized in the table below.

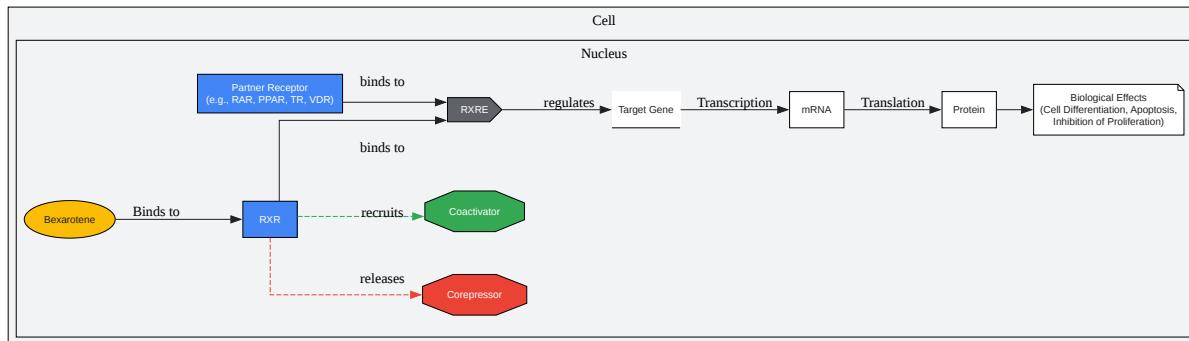
Property	Value	Reference
IUPAC Name	4-[1-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)ethenyl]benzoic acid	[3]
CAS Number	153559-49-0	[4]
Molecular Formula	C ₂₄ H ₂₈ O ₂	[4]
Molecular Weight	348.48 g/mol	[4]
Melting Point	224-226 °C	[4]
Solubility	Insoluble in water, soluble in ethanol and DMSO	[4]
Appearance	White to off-white powder	[4]

Pharmacokinetic Properties

Property	Value	Reference
Bioavailability	Well absorbed orally, enhanced with a high-fat meal	[2]
Protein Binding	>99%	[2]
Metabolism	Hepatic, via cytochrome P450 3A4 (CYP3A4) enzymes	[2]
Half-life	Approximately 7 hours	[2]
Excretion	Primarily through the hepatobiliary system	[1]

Biological Applications

Bexarotene is primarily used in the treatment of cutaneous T-cell lymphoma (CTCL) when other therapies have been unsuccessful.[1][2] It is available in both oral and topical formulations.[2] Beyond its approved use, bexarotene has been investigated for other therapeutic applications:


- Oncology: Bexarotene has shown potential in the treatment of non-small cell lung cancer and advanced breast cancer.[5][6]
- Neurodegenerative Diseases: Preclinical studies have explored its role in Alzheimer's disease, suggesting it may help reduce amyloid plaques.[1] However, clinical trial results have been mixed.
- Dermatology: Topical bexarotene has been used for chronic severe hand dermatitis.[5]

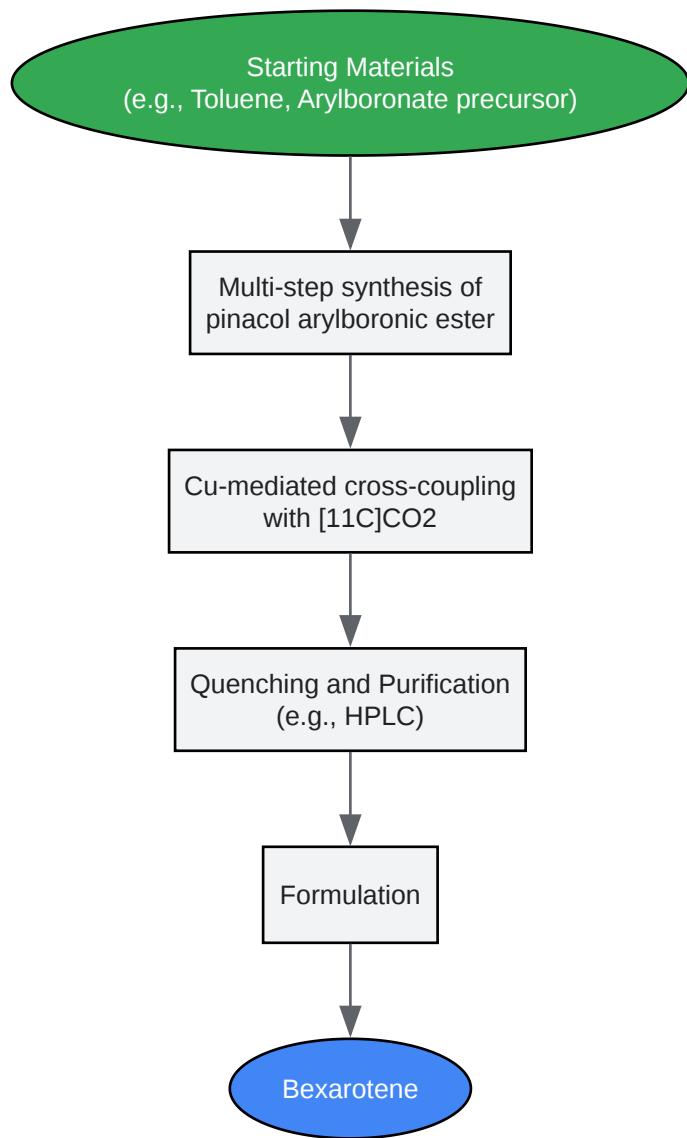
Mechanism of Action and Signaling Pathway

Bexarotene exerts its biological effects by selectively activating retinoid X receptors (RXRs).[1][7] RXRs are nuclear receptors that form heterodimers with other nuclear receptors, including retinoic acid receptors (RARs), peroxisome proliferator-activated receptors (PPARs), thyroid hormone receptors (TRs), and the vitamin D receptor (VDR).[7][8]

The binding of bexarotene to RXR induces a conformational change in the receptor, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins.[8] This receptor-coactivator complex then binds to specific DNA sequences known as retinoid X response elements (RXREs) in the promoter regions of target genes, thereby modulating their transcription.[7] This regulation of gene expression leads to the induction of cell differentiation, inhibition of cell proliferation, and promotion of apoptosis in certain cancer cells.[1][7]

In the context of CTCL, bexarotene's activation of RXRs can suppress the growth and survival of malignant T-cells.[7] It has also been shown to activate the p53/p73 pathway, leading to cell cycle arrest.[9]

[Click to download full resolution via product page](#)


Caption: Bexarotene Signaling Pathway.

Experimental Protocols

Synthesis of Bexarotene

A common synthetic route to bexarotene involves a multi-step process starting from simpler aromatic compounds. One reported method involves a Cu-mediated cross-coupling reaction.[\[3\]](#) A general overview of a synthetic approach is provided below.

Experimental Workflow: Synthesis of Bexarotene

[Click to download full resolution via product page](#)

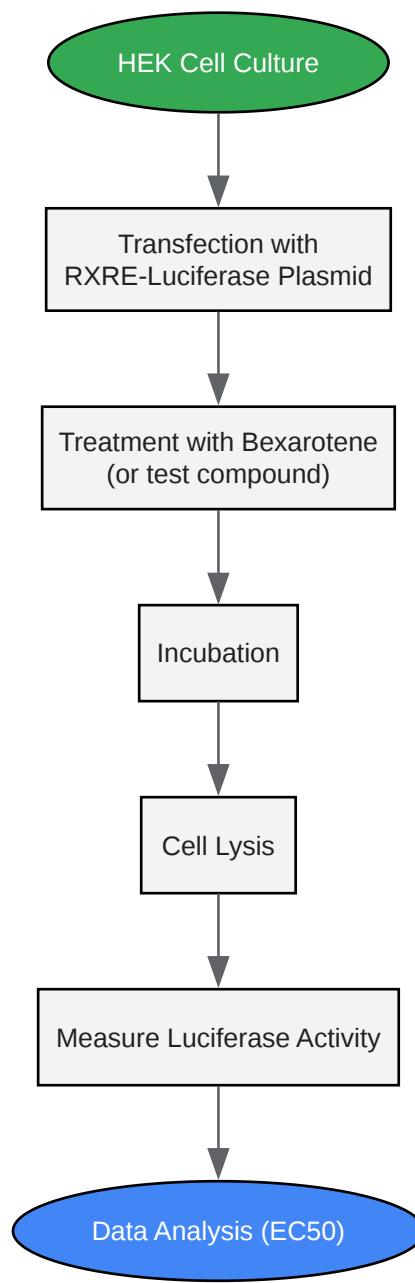
Caption: General workflow for the synthesis of Bexarotene.

Detailed Protocol (Illustrative Example):

A detailed protocol for the radiosynthesis of $[11\text{C}]$ Bexarotene has been described.^[3] The synthesis of unlabeled bexarotene follows similar chemical principles, typically involving the coupling of a substituted tetralone derivative with a benzoic acid derivative.

- Preparation of the Arylboronate Precursor: The pinacol arylboronic ester precursor can be synthesized in multiple steps from a starting material like toluene.^[3]

- Carbon-11 Labeling (for PET imaging studies): $[^{11}\text{C}]\text{CO}_2$ is bubbled into a reaction vial containing the arylboronate precursor, a copper catalyst, and additives in a suitable solvent. [\[3\]](#)
- Reaction: The sealed vial is heated to facilitate the cross-coupling reaction. [\[10\]](#)
- Purification: The reaction is quenched and the product is purified using semi-preparative high-performance liquid chromatography (HPLC). [\[10\]](#)
- Formulation: The purified bexarotene is formulated in a suitable vehicle for administration. [\[10\]](#)


In Vitro Assay for RXR Agonist Activity (Luciferase Reporter Assay)

This assay is used to determine the ability of a compound to activate RXR-mediated gene transcription.

Methodology:

- Cell Culture: Human embryonic kidney (HEK) cells are cultured in appropriate media. [\[11\]](#)
- Transfection: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of a retinoid X response element (RXRE). [\[11\]](#)
- Treatment: The transfected cells are treated with varying concentrations of bexarotene or the test compound.
- Lysis and Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
- Data Analysis: The luciferase activity is normalized to a control (e.g., vehicle-treated cells) and plotted against the compound concentration to determine the EC50 (half-maximal effective concentration).

Experimental Workflow: RXR Luciferase Reporter Assay

[Click to download full resolution via product page](#)

Caption: Workflow for an RXR luciferase reporter assay.

Safety and Handling

Bexarotene is a potent pharmaceutical agent and should be handled with appropriate precautions. It is teratogenic and should not be handled by pregnant women.[\[12\]](#) Common side effects of oral bexarotene include hyperlipidemia (elevated triglycerides and cholesterol) and

central hypothyroidism.[\[2\]](#) Regular monitoring of lipid levels and thyroid function is required during treatment.[\[12\]](#)[\[13\]](#)

Conclusion

Bexarotene is a valuable therapeutic agent for the treatment of cutaneous T-cell lymphoma, with a unique mechanism of action centered on the selective activation of retinoid X receptors. Its role in modulating gene expression through RXR heterodimers provides a basis for its antiproliferative and pro-apoptotic effects. Further research into bexarotene and other rexinoids may uncover additional therapeutic applications in oncology and other disease areas.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bexarotene - Wikipedia [en.wikipedia.org]
- 2. dermnetnz.org [dermnetnz.org]
- 3. Synthesis of [11C]Bexarotene by Cu-Mediated [11C]Carbon Dioxide Fixation and Preliminary PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bexarotene synthesis - chemicalbook [chemicalbook.com]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. Multi-institutional phase I/II trial of oral bexarotene in combination with cisplatin and vinorelbine in previously untreated patients with advanced non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Bexarotene? [synapse.patsnap.com]
- 8. Retinoid X receptor - Wikipedia [en.wikipedia.org]
- 9. Bexarotene activates the p53/p73 pathway in human cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]

- 11. Development of Bexarotene Analogs for Treating Cutaneous T-Cell Lymphomas | MDPI [mdpi.com]
- 12. uhs.nhs.uk [uhs.nhs.uk]
- 13. nssg.oxford-haematology.org.uk [nssg.oxford-haematology.org.uk]
- To cite this document: BenchChem. [CAS number 4857-04-9 properties and applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146343#cas-number-4857-04-9-properties-and-applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com